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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1310254 Get Quote

Introduction: The Molecule and the Method
3-(2-Hydroxyethoxy)benzaldehyde (Molecular Formula: C₉H₁₀O₃) is an aromatic compound

featuring an aldehyde, an ether, and a primary alcohol functional group.[1] This combination of

functionalities makes it a versatile building block in organic synthesis. Nuclear Magnetic

Resonance (NMR) spectroscopy is an essential analytical technique for the structural

elucidation of such organic molecules, providing detailed information about the carbon

skeleton.[2][3]

¹³C NMR spectroscopy, specifically, is a powerful tool that allows for the direct observation of

the carbon atoms within a molecule.[4][5] Each chemically non-equivalent carbon atom

produces a distinct signal in the spectrum, revealing the number of unique carbon

environments.[4][6] The position of this signal, known as the chemical shift (δ), is highly

sensitive to the local electronic environment, offering profound insights into hybridization,

bonding, and the nature of neighboring atoms.[4][6][7]

This guide will systematically deconstruct the ¹³C NMR spectrum of 3-(2-
Hydroxyethoxy)benzaldehyde, providing a robust framework for its analysis.

Theoretical Framework and Spectral Prediction
Before acquiring an experimental spectrum, a theoretical prediction serves as a critical

roadmap for spectral assignment. The structure of 3-(2-Hydroxyethoxy)benzaldehyde, with

its nine carbon atoms, is expected to show nine distinct signals in the ¹³C NMR spectrum,

assuming a common deuterated solvent that does not induce accidental chemical equivalence.
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Figure 1: Numbering scheme for 3-(2-Hydroxyethoxy)benzaldehyde.

The predicted chemical shifts are based on established ranges for different carbon types,

considering the electronic effects of the substituents.[6][8][9]

Aldehyde Group (-CHO): This is an electron-withdrawing group, which strongly deshields the

carbonyl carbon (C7) and influences the aromatic ring.

Hydroxyethoxy Group (-OCH₂CH₂OH): The ether oxygen is electron-donating through

resonance, shielding the ortho and para positions (C2, C4, C6), but deshielding the directly

attached carbon (C3) via its inductive effect.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(2-Hydroxyethoxy)benzaldehyde
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Carbon Atom Carbon Type
Expected Chemical
Shift (δ, ppm)

Justification

C7 Aldehyde (C=O) 190 - 195

The carbonyl carbon

is highly deshielded

due to the double

bond to oxygen and

its sp² hybridization.

This is a characteristic

signal for aldehydes.

[10]

C3 Aromatic (C-O) 155 - 160

Aromatic carbon

directly bonded to the

electronegative ether

oxygen is significantly

deshielded.

C1 Aromatic (C-CHO) 136 - 140

Quaternary carbon

attached to the

electron-withdrawing

aldehyde group is

deshielded.[10]

C5 Aromatic (CH) 129 - 132

Aromatic methine

carbon meta to the

ether and meta to the

aldehyde. Its chemical

shift is similar to that

of unsubstituted

benzene.

C6 Aromatic (CH) 122 - 126 Aromatic methine

carbon ortho to the

aldehyde group

(deshielding) but para

to the electron-

donating ether group

(shielding). The net
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effect is moderate

deshielding.

C4 Aromatic (CH) 120 - 124

Aromatic methine

carbon para to the

aldehyde and ortho to

the ether. The

shielding effect from

the ether group is

expected to be strong

here.

C2 Aromatic (CH) 112 - 118

Aromatic methine

carbon ortho to the

electron-donating

ether group, leading to

significant shielding

and an upfield shift.

C8 Aliphatic (O-CH₂) 68 - 72

sp³ carbon bonded to

the phenoxy oxygen is

deshielded by the

electronegative atom.

[6][7]

C9 Aliphatic (CH₂-OH) 60 - 64

sp³ carbon bonded to

the hydroxyl oxygen is

also deshielded, but

typically less so than

the carbon attached to

the phenoxy group.[6]

[7]

Experimental Protocol: Acquiring a High-Fidelity
Spectrum
The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and

the selection of appropriate instrument parameters. The following protocol provides a self-
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validating system for obtaining reliable data.

Sample Preparation

Spectrometer Setup

Data Acquisition

Data Processing

Dissolve Sample
(15-25 mg in 0.6 mL solvent)

Add TMS Standard
(Optional, for δ 0.0 reference)

Transfer to NMR Tube

Insert Sample & Lock
(on solvent deuterium signal)

Shim Magnetic Field
(Optimize homogeneity)

Tune & Match Probe
(For ¹H and ¹³C frequencies)

Acquire Broadband
Decoupled ¹³C Spectrum

Acquire DEPT-90
Spectrum

Acquire DEPT-135
Spectrum

Fourier Transform (FT)

Phase & Baseline Correction

Reference Spectrum
(Solvent or TMS peak)

Peak Picking & Analysis

Click to download full resolution via product page

Figure 2: Standard workflow for ¹³C NMR and DEPT spectral acquisition.

Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common

choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly if solubility is an issue,

and it will prevent the exchange of the hydroxyl proton.

Concentration: Weigh 15-25 mg of 3-(2-Hydroxyethoxy)benzaldehyde and dissolve it in

approximately 0.6 mL of the chosen deuterated solvent.

Standard: For precise referencing, a small amount of tetramethylsilane (TMS) can be added

as an internal standard (δ = 0.0 ppm).[10] However, referencing to the known solvent peak is
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more common practice.[11][12][13]

Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Configuration and Calibration
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to

the deuterium signal of the solvent. Perform automated or manual shimming to optimize the

magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[14][15]

Tuning: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure

maximum signal transmission and sensitivity.[14][15]

Data Acquisition Parameters
The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

Table 2: Recommended Acquisition Parameters for ¹³C NMR
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Parameter Value Rationale

Pulse Program zgpg30 (Bruker)

Standard ¹³C acquisition with

proton decoupling and a 30°

pulse angle for faster

acquisition.

Spectral Width (SW) ~240 ppm (0-240 ppm)

Covers the entire expected

range of chemical shifts for

organic molecules.[5][16][17]

Acquisition Time (AQ) 1 - 2 seconds
Provides good digital

resolution for sharp peaks.[14]

Relaxation Delay (D1) 2 seconds

A sufficient delay for most

carbons to relax. For truly

quantitative results, this should

be increased to 5 times the T₁

of the slowest-relaxing carbon

(often quaternary carbons).[14]

[18]

Number of Scans (NS) 1024 - 4096

¹³C has a low natural

abundance (1.1%), requiring

signal averaging to achieve an

adequate signal-to-noise ratio.

[2][19]

Advanced Spectral Editing: DEPT for Structural
Validation
While the broadband-decoupled ¹³C spectrum provides the chemical shifts, it does not directly

reveal the number of attached protons. Distortionless Enhancement by Polarization Transfer

(DEPT) is a set of experiments that provides this crucial information, allowing for unambiguous

assignment of CH, CH₂, and CH₃ groups.[20][21][22][23] Quaternary carbons do not appear in

DEPT spectra.[7][22]

DEPT-90: This experiment shows signals only for methine (CH) carbons.[7][20][21]
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DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive

peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[7][20][21][23]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can

definitively determine the type of each carbon.

Table 3: Expected DEPT Results for 3-(2-Hydroxyethoxy)benzaldehyde

Carbon Atom Carbon Type DEPT-90 Signal DEPT-135 Signal

C7 CH Positive Positive

C1 C (Quaternary) None None

C3 C (Quaternary) None None

C2 CH Positive Positive

C4 CH Positive Positive

C5 CH Positive Positive

C6 CH Positive Positive

C8 CH₂ None Negative

C9 CH₂ None Negative

Integrated Spectral Analysis and Conclusion
The final step is to correlate the data from all acquired spectra to produce a complete and

validated assignment.

Count Signals: The broadband-decoupled ¹³C spectrum should display nine distinct peaks,

corresponding to the nine unique carbons.

Identify Quaternary Carbons: The two signals present in the ¹³C spectrum but absent from

both DEPT spectra are assigned to the quaternary carbons, C1 and C3. Based on the

predicted chemical shifts, the downfield signal (~155-160 ppm) is C3 (attached to oxygen),

and the other (~136-140 ppm) is C1.
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Identify CH₂ Carbons: The two negative signals in the DEPT-135 spectrum are assigned to

the methylene carbons, C8 and C9. The more deshielded signal (~68-72 ppm) corresponds

to C8, and the slightly more shielded signal (~60-64 ppm) corresponds to C9.

Identify CH Carbons: The remaining five signals, which appear as positive peaks in both the

DEPT-90 and DEPT-135 spectra, are assigned to the five methine carbons: C2, C4, C5, C6,

and the aldehyde C7.

Assign CH Carbons: The most downfield of these (190-195 ppm) is unequivocally the

aldehyde carbon, C7. The remaining four aromatic CH carbons (C2, C4, C5, C6) can be

assigned based on their predicted chemical shifts as outlined in Table 1. For definitive

assignment of closely spaced aromatic signals, more advanced 2D NMR techniques like

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple

Bond Correlation) would be required.[3][24]

By following this systematic approach—from theoretical prediction to advanced experimental

validation—researchers can confidently elucidate and verify the carbon framework of 3-(2-
Hydroxyethoxy)benzaldehyde, ensuring the structural integrity of this important chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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